

Application Note: HPLC Analysis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride

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Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)piperazine
hydrochloride

Cat. No.: B194418

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Introduction

1-(2,3-Dichlorophenyl)piperazine hydrochloride (DPP HCl) is a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole.[1] Monitoring the purity and presence of related substances in DPP HCl is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note presents a reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **1-(2,3-Dichlorophenyl)piperazine hydrochloride**. The described method is suitable for quality control laboratories and research settings involved in the synthesis and analysis of aripiprazole and its intermediates.

Methodology

The analytical method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is utilized as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of DPP HCl from its potential impurities.

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
- Chromatographic Column: Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent octadecylsilane bonded silica gel column.[2]
- Chemicals and Reagents:
 - **1-(2,3-Dichlorophenyl)piperazine hydrochloride** reference standard
 - Acetonitrile (HPLC grade)
 - Sodium dihydrogen phosphate (analytical grade)
 - Triethylamine (analytical grade)
 - Phosphoric acid (analytical grade)
 - Water (HPLC grade)

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	Zorbax C18 (150 x 4.6 mm, 5 µm)
Mobile Phase	0.05 mol/L Sodium Dihydrogen Phosphate (containing 1% Triethylamine, pH adjusted to 5.5 with Phosphoric Acid) : Acetonitrile (50:50, v/v)[2]
Flow Rate	1.0 mL/min[2]
Column Temperature	30 °C[2]
Detection Wavelength	254 nm[2][3]
Injection Volume	20 µL[2][3]

3. Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 0.05 mol/L solution of sodium dihydrogen phosphate in water. Add 1% (v/v) of triethylamine and adjust the pH to 5.5 with phosphoric acid. Mix this buffer solution with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve an appropriate amount of **1-(2,3-Dichlorophenyl)piperazine hydrochloride** reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
- **Sample Solution Preparation:** Accurately weigh and dissolve the sample containing **1-(2,3-Dichlorophenyl)piperazine hydrochloride** in the mobile phase to achieve a concentration similar to the standard solution.

4. System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability test should be performed by injecting the standard solution multiple times to ensure the system is performing adequately. The acceptance criteria for system suitability parameters such as tailing factor and theoretical plates should be met.

5. Analysis

Inject the standard solution and the sample solution into the HPLC system and record the chromatograms. The identification of **1-(2,3-Dichlorophenyl)piperazine hydrochloride** in the sample is based on the retention time matching that of the standard. Quantification is performed by comparing the peak area of the sample to that of the standard.

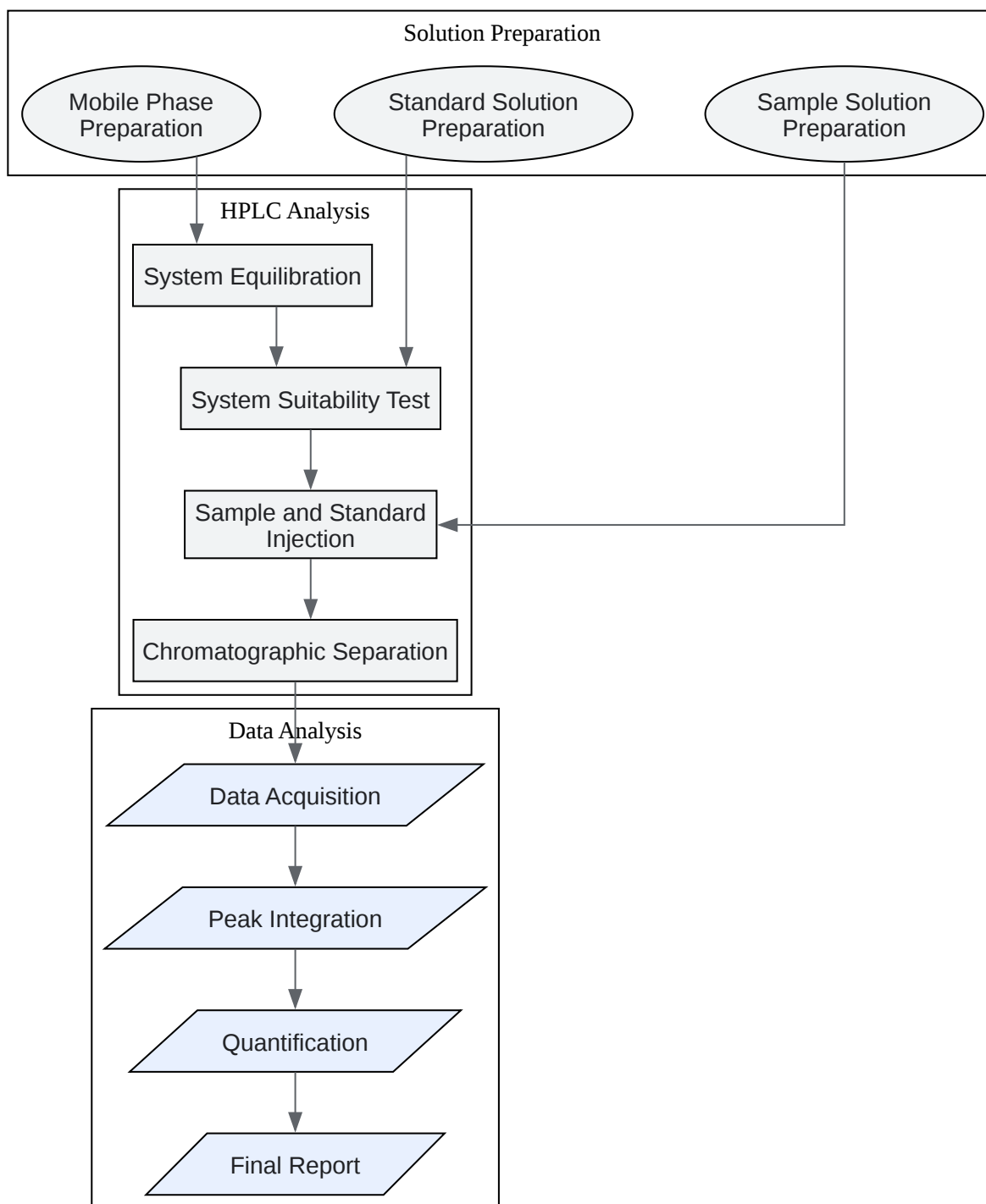
Data Presentation

The following table summarizes the expected quantitative data for the analysis of **1-(2,3-Dichlorophenyl)piperazine hydrochloride** using the described HPLC method.

Parameter	Expected Value
Retention Time (RT) of DPP HCl	Analyte-specific, to be determined with a reference standard
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Linearity (Correlation Coefficient, r^2)	≥ 0.995
Accuracy (% Recovery)	98.0% - 102.0% [3]
Precision (% RSD)	$\leq 2.0\%$

Visualizations

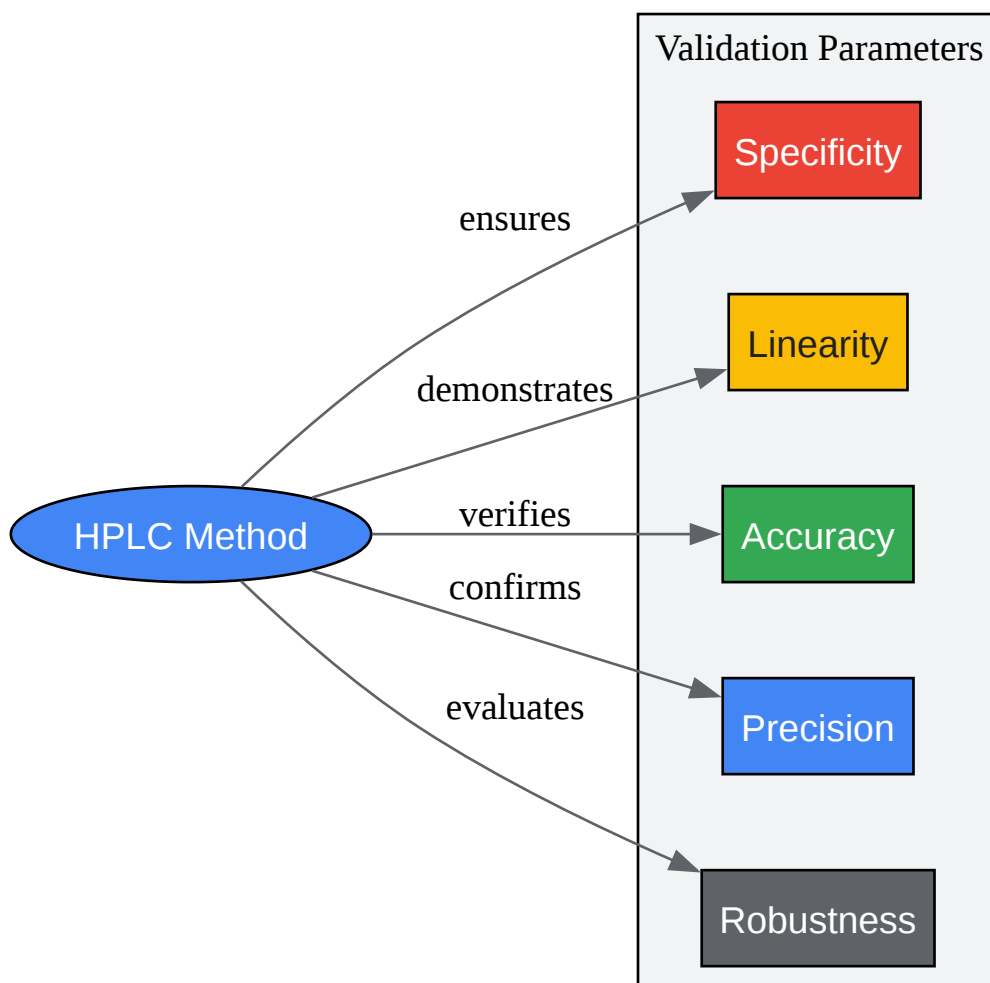
Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **1-(2,3-Dichlorophenyl)piperazine hydrochloride**.

Logical Relationship of Method Validation Parameters



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Caption: Interrelationship of key HPLC method validation parameters.

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References

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